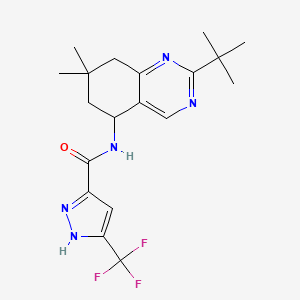![molecular formula C13H15F3N2O2 B5647987 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is commonly used as a research chemical in the scientific community due to its unique properties, which make it an ideal candidate for studying the biochemical and physiological effects of drugs.
作用機序
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone acts as a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone also acts as an inhibitor of the reuptake of serotonin, dopamine, and noradrenaline, which leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone has been shown to induce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes changes in mood, cognition, and perception, such as increased feelings of euphoria, empathy, and sociability.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone in lab experiments is its ability to mimic the effects of other psychoactive drugs, such as MDMA. This allows researchers to study the effects of these drugs without using illegal substances. However, 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone also has some limitations, such as its potential toxicity and the fact that it may not fully replicate the effects of other drugs.
将来の方向性
There are many potential future directions for research involving 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone. One area of interest is the potential use of 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone as a treatment for depression and anxiety disorders. Another area of interest is the study of the long-term effects of 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone on the brain and the potential risks associated with its use. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone and its potential applications in the field of neuroscience.
合成法
The synthesis of 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone involves the reaction of 1-(4-methoxyphenyl)piperazine with trifluoroacetic anhydride and imidazole in anhydrous conditions. The resulting product is then purified through column chromatography to yield pure 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone.
科学的研究の応用
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone is widely used in scientific research to study the effects of psychoactive drugs on the central nervous system. It is commonly used as a substitute for MDMA in studies due to its similar effects on serotonin receptors. 1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone has also been studied for its potential use as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-10-4-2-9(3-5-10)11(19)8-12(13(14,15)16)17-6-7-18-12/h2-5,17-18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNULWADDTBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(NCCN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5647920.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5647923.png)
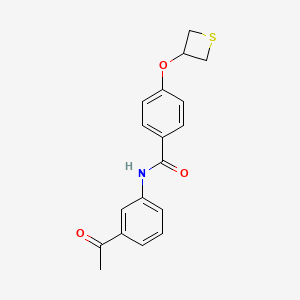
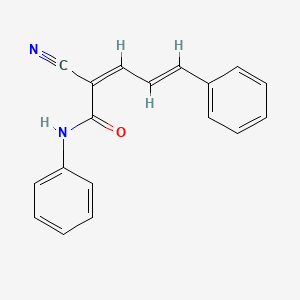
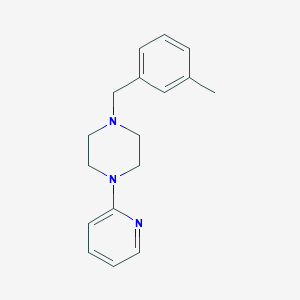
![1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone](/img/structure/B5647954.png)
![5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5647957.png)
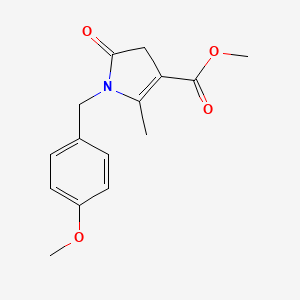
![(1R*,5R*)-N,N-dimethyl-6-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5647966.png)
![N-methyl-2-[5-(methylsulfonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl]-2-oxoethanamine dihydrochloride](/img/structure/B5647982.png)
